3,4-Dichloro-5-cyano-1H-pyrrole-2-carboxylic acid
Overview
Description
3,4-Dichloro-5-cyano-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a pyrrole ring substituted with chlorine atoms at the 3 and 4 positions, a cyano group at the 5 position, and a carboxylic acid group at the 2 position. The unique structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-cyano-1H-pyrrole-2-carboxylic acid typically involves the chlorination of pyrrole derivatives followed by the introduction of the cyano and carboxylic acid groups. One common method includes the reaction of 3,4-dichloropyrrole with cyanogen bromide in the presence of a base, followed by hydrolysis to introduce the carboxylic acid group.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-5-cyano-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dichloro-5-cyano-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Medicine: It is a precursor in the synthesis of pharmaceutical agents with potential therapeutic applications.
Industry: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-cyano-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and carboxylic acid groups play a crucial role in binding to active sites, while the chlorine atoms may enhance the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
3,4-Dichloro-1H-pyrrole-2-carboxylic acid: Lacks the cyano group, which may affect its reactivity and binding properties.
5-Cyano-1H-pyrrole-2-carboxylic acid: Lacks the chlorine atoms, which may influence its stability and chemical behavior.
3,4-Dichloro-1H-pyrrole: Lacks both the cyano and carboxylic acid groups, making it less versatile in chemical reactions.
Uniqueness: 3,4-Dichloro-5-cyano-1H-pyrrole-2-carboxylic acid is unique due to the combination of chlorine, cyano, and carboxylic acid groups on the pyrrole ring. This combination provides a balance of reactivity, stability, and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3,4-dichloro-5-cyano-1H-pyrrole-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O2/c7-3-2(1-9)10-5(4(3)8)6(11)12/h10H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQOOKMSGOFLNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(N1)C(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648828 | |
Record name | 3,4-Dichloro-5-cyano-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848499-70-7 | |
Record name | 3,4-Dichloro-5-cyano-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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